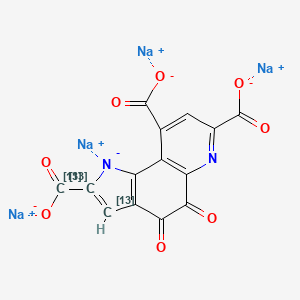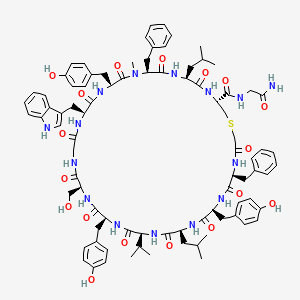
Antitumor agent-127
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-127 is a parent macrocyclic peptide known for its potent antitumor properties. It exhibits nanomolar cell-based binding to the receptor tyrosine kinase-like orphan receptor 1 (ROR1) and demonstrates good internalization in tumor cell lines such as 786-O and MDA-MB-231 . This compound is primarily used in scientific research to explore its potential as a therapeutic agent against various cancers.
Méthodes De Préparation
Industrial Production Methods: Industrial production of antitumor agent-127 would likely involve large-scale peptide synthesis using automated peptide synthesizers. The process would include purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Antitumor agent-127 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, potentially altering its binding affinity and biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.
Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various reagents can be used depending on the desired substitution, including alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide structure. These products can include oxidized, reduced, or substituted versions of this compound with potentially altered biological activities .
Applications De Recherche Scientifique
Antitumor agent-127 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrocyclic peptide synthesis and modifications.
Biology: Investigated for its binding affinity to ROR1 and its internalization in tumor cells.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those expressing ROR1.
Industry: Utilized in the development of new antitumor drugs and therapeutic peptides
Mécanisme D'action
Antitumor agent-127 exerts its effects by binding to the extracellular cysteine-rich domain (CRD) of ROR1, a receptor tyrosine kinase-like orphan receptor. This binding inhibits the signaling pathways associated with ROR1, leading to reduced tumor cell proliferation and survival. The molecular targets and pathways involved include the inhibition of ROR1-mediated signaling cascades, which are crucial for tumor growth and metastasis .
Comparaison Avec Des Composés Similaires
Antitumor agent-126: Another macrocyclic peptide with similar binding properties to ROR1.
Antitumor agent-128: A derivative with modifications to enhance binding affinity and stability.
ROR1 inhibitors: Various small molecules and peptides designed to inhibit ROR1
Uniqueness: Antitumor agent-127 is unique due to its high binding affinity to ROR1 and its ability to internalize effectively in tumor cells. This makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C86H107N15O18S |
|---|---|
Poids moléculaire |
1670.9 g/mol |
Nom IUPAC |
(3R,6S,9S,12S,15S,21S,24S,27S,30S,33S,36S)-N-(2-amino-2-oxoethyl)-9,36-dibenzyl-21-(hydroxymethyl)-12,24,33-tris[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-10-methyl-6,30-bis(2-methylpropyl)-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxo-27-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacontane-3-carboxamide |
InChI |
InChI=1S/C86H107N15O18S/c1-48(2)34-62-78(111)99-70(77(110)89-43-72(87)106)46-120-47-74(108)92-64(36-51-16-10-8-11-17-51)79(112)94-65(37-53-22-28-57(103)29-23-53)80(113)93-63(35-49(3)4)83(116)100-75(50(5)6)85(118)96-66(38-54-24-30-58(104)31-25-54)81(114)98-69(45-102)76(109)90-44-73(107)91-67(41-56-42-88-61-21-15-14-20-60(56)61)82(115)97-68(39-55-26-32-59(105)33-27-55)86(119)101(7)71(84(117)95-62)40-52-18-12-9-13-19-52/h8-33,42,48-50,62-71,75,88,102-105H,34-41,43-47H2,1-7H3,(H2,87,106)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,113)(H,94,112)(H,95,117)(H,96,118)(H,97,115)(H,98,114)(H,99,111)(H,100,116)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,75-/m0/s1 |
Clé InChI |
ILLCRYUBFFYODW-IMSYTBADSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NCC(=O)N)CC(C)C)CC4=CC=CC=C4)C)CC5=CC=C(C=C5)O)CC6=CNC7=CC=CC=C76)CO)CC8=CC=C(C=C8)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


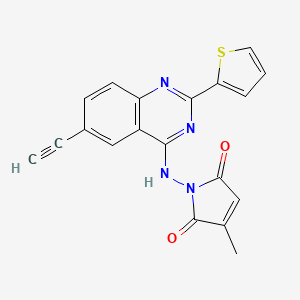
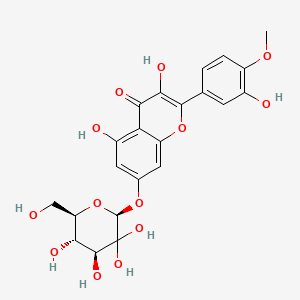

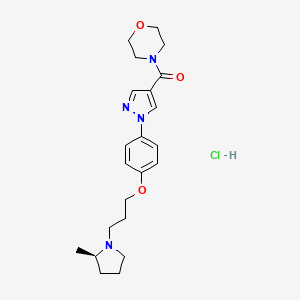
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
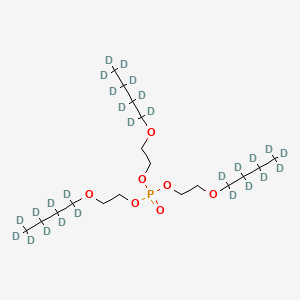
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
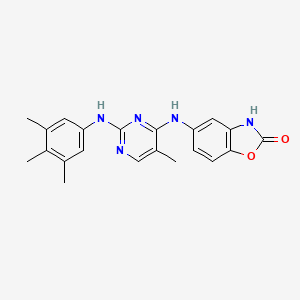
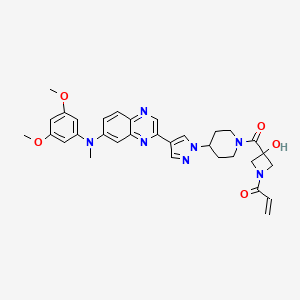
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)
